Estriol tripropionate

Description

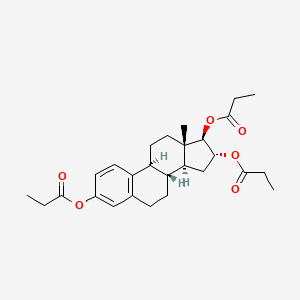

Structure

3D Structure

Properties

CAS No. |

2236-31-9 |

|---|---|

Molecular Formula |

C27H36O6 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate |

InChI |

InChI=1S/C27H36O6/c1-5-23(28)31-17-9-11-18-16(14-17)8-10-20-19(18)12-13-27(4)21(20)15-22(32-24(29)6-2)26(27)33-25(30)7-3/h9,11,14,19-22,26H,5-8,10,12-13,15H2,1-4H3/t19-,20-,21+,22-,26+,27+/m1/s1 |

InChI Key |

ONMZMZJEZHMWQL-REUUDLSRSA-N |

SMILES |

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |

Isomeric SMILES |

CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |

Canonical SMILES |

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |

Other CAS No. |

2236-31-9 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Pathways for Estriol (B74026) Esterification

The primary method for synthesizing estriol tripropionate involves the esterification of estriol. This process entails reacting the three hydroxyl groups of the estriol molecule with a propionylating agent. Common agents for this transformation include propionic anhydride (B1165640) or propionyl chloride, often in the presence of a catalyst.

Esterification Reaction Kinetics and Thermodynamics

The esterification of an alcohol, such as estriol, is a reversible reaction that is typically subject to thermodynamic equilibrium. The kinetics of such reactions are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants.

The use of an acid catalyst, such as sulfuric acid or tosic acid, is common in esterification reactions to increase the reaction rate. The catalyst functions by protonating the carbonyl oxygen of the acylating agent, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of estriol.

Optimization of Reaction Conditions for Propionation

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, temperature, and the stoichiometry of the reactants.

For instance, in related steroidal esterifications, solvents like toluene (B28343) have been utilized. The selection of an appropriate solvent is critical as it can influence the solubility of the reactants and the position of the chemical equilibrium.

The molar ratio of the propionylating agent to estriol is another significant factor. A higher molar ratio of the acylating agent can favor the formation of the tri-esterified product. However, this must be balanced to avoid unwanted side reactions and to ensure cost-effectiveness. The table below illustrates hypothetical optimization parameters for the synthesis of this compound.

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Catalyst | Sulfuric Acid | Tosic Acid | None | Tosic acid may offer milder reaction conditions. |

| Temperature | 50°C | 70°C | 90°C | Higher temperatures may increase reaction rate but could lead to decomposition. |

| Solvent | Toluene | Pyridine (B92270) | Dichloromethane | Pyridine can also act as a catalyst and acid scavenger. |

| Molar Ratio (Propionylating Agent:Estriol) | 3:1 | 5:1 | 7:1 | A higher ratio can drive the reaction to completion but increases cost. |

Regiospecificity and Stereoselectivity in Estriol Propionation

The estriol molecule possesses three hydroxyl groups at positions C3, C16α, and C17β, which can exhibit different reactivities during esterification. This leads to considerations of regiospecificity and stereoselectivity.

Positional Selectivity of Hydroxyl Group Esterification

In the esterification of steroids with multiple hydroxyl groups, the reactivity of each group can vary. For example, in the enzymatic acylation of estradiol (B170435), high regioselectivity for the 17-hydroxyl group has been observed. While specific studies on the chemical propionation of estriol are not abundant in the provided search results, it is known that the phenolic 3-hydroxyl group generally exhibits different reactivity compared to the secondary (16α) and tertiary (17β) aliphatic hydroxyl groups on the D-ring.

Enzymatic methods, in particular, have demonstrated high regioselectivity in the acylation of steroids. For instance, lipases have been used to selectively acylate specific hydroxyl groups on steroid skeletons.

Development of Novel Synthetic Routes and Analogues

Research in steroid chemistry is continually exploring novel synthetic methodologies. This includes the development of more efficient and environmentally friendly catalytic systems. For example, enzymatic catalysis is gaining traction as a method for achieving high regio- and stereoselectivity under mild reaction conditions.

Furthermore, there is ongoing interest in the synthesis of novel estrogen analogues to explore structure-activity relationships. These efforts often involve multi-step syntheses that may incorporate modern cross-coupling reactions, such as the Sonogashira coupling, to build structurally diverse molecules. While not directly focused on this compound, these advancements in synthetic organic chemistry could potentially be applied to develop new routes to this and other steroidal compounds. A patent has described a novel method for preparing estriol itself, which could serve as the precursor for its subsequent esterification.

Exploration of Alternative Esterification Reagents and Catalysts

The conventional synthesis of this compound typically involves the use of propionic anhydride in the presence of a base such as pyridine. However, research into alternative reagents and catalysts aims to improve reaction efficiency, yield, and environmental footprint. These explorations can be broadly categorized into chemical and enzymatic methods.

Chemical Approaches:

Beyond the standard use of propionic anhydride and pyridine, other acylating agents and catalysts have been investigated for the esterification of steroids. Acid chlorides, in addition to anhydrides, of various carboxylic acids can serve as the acyl donor. The choice of catalyst is also crucial, with several alternatives to pyridine being available. Tertiary amines like 4-dimethylaminopyridine (B28879) (DMAP), collidine, and triethylamine (B128534) are commonly employed, often in combination, to catalyze the esterification reaction.

Lewis acids have also emerged as effective catalysts for esterification reactions. Compounds such as tin(IV) oxide (SnO₂) and nano-sized SnO₂ have demonstrated high catalytic activity in the esterification of polyols, suggesting their potential applicability in the synthesis of estriol esters. Bismuth(III) compounds, like bismuth(III) oxide (Bi₂O₃) and bismuth(III) triflate (Bi(OTf)₃), have also been studied as Lewis acid catalysts for esterification, although their efficacy can be substrate-dependent and may lead to side reactions like ether formation.

A comparison of potential chemical reagents and catalysts for this compound synthesis is presented in Table 1.

| Catalyst/Reagent Type | Specific Examples | Potential Advantages | Potential Disadvantages |

| Acylating Agents | Propionic Anhydride, Propionyl Chloride | Readily available, high reactivity | Can produce acidic byproducts |

| Basic Catalysts | Pyridine, 4-Dimethylaminopyridine (DMAP), Triethylamine | Effective for sterically hindered hydroxyls | Can be toxic and difficult to remove |

| Lewis Acid Catalysts | Tin(IV) Oxide (SnO₂), Bismuth(III) Triflate (Bi(OTf)₃) | High activity in low amounts, potential for reuse | May require higher temperatures, potential for side reactions |

Enzymatic Approaches:

Enzymatic synthesis offers a green alternative to traditional chemical methods, often providing high regioselectivity and milder reaction conditions. Lipases are a class of enzymes that have been successfully used for the esterification of steroids. For instance, Candida rugosa lipase (B570770) has been shown to be effective in the monoacylation of 3,17-β-estradiol. While this demonstrates the potential for enzymatic esterification, achieving tri-esterification of estriol would require specific reaction conditions and potentially different lipases.

The choice of acyl donor is also flexible in enzymatic reactions. Besides free fatty acids, esters like ethyl oleate (B1233923) can be used in transesterification reactions. Lecithin:cholesterol acyltransferase (LCAT) is another enzyme capable of esterifying estrogens, primarily at the 17β-hydroxyl group. While direct synthesis of this compound using enzymes is not widely reported, the existing research on other estrogens suggests this as a promising area for future exploration.

Synthesis of Chemically Modified this compound Analogues

The synthesis of chemically modified analogues of this compound can be approached by either modifying the estriol backbone prior to esterification or by using different esterifying agents.

Modification of the Steroid Nucleus:

Alterations to the steroidal A-ring, for example, can lead to analogues with different biological profiles. Halogenation of the A-ring of estrone (B1671321) derivatives has been achieved using reagents like N-bromosuccinimide or N-iodosuccinimide. A similar strategy could be applied to estriol, followed by tripropionate esterification to yield A-ring halogenated this compound analogues.

Variation of the Ester Groups:

A more direct approach to creating analogues is to use different acylating agents. This would result in estriol triesters with varying chain lengths and properties. For example, using acetic anhydride would produce estriol triacetate, while longer chain anhydrides or acyl chlorides would yield corresponding long-chain fatty acid esters. The synthesis of such esters has been accomplished both chemically and enzymatically for other steroids, indicating the feasibility of this approach for creating a library of estriol triesters.

Table 2 outlines potential synthetic strategies for this compound analogues.

| Analogue Type | Synthetic Strategy | Example Reagents | Potential Outcome |

| A-Ring Modified | Halogenation of estriol followed by esterification | N-Bromosuccinimide, Propionic Anhydride | Bromo-estriol tripropionate |

| Varied Ester Chains | Esterification of estriol with different acylating agents | Acetic Anhydride, Butyric Anhydride | Estriol triacetate, Estriol tributyrate |

| Mixed Esters | Stepwise esterification with different acylating agents | Propionyl Chloride, then Acetyl Chloride | Estriol dipropionate acetate (B1210297) |

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound and its analogues, rigorous purification and characterization are essential to ensure the identity and purity of the final product.

Purification Techniques:

A common method for the purification of synthetic steroids is column chromatography . Silica gel is a frequently used stationary phase, and the product is eluted using a suitable solvent system, which can be a gradient of non-polar and polar solvents.

Recrystallization is another powerful technique for purifying solid compounds like this compound. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. Common solvent systems for the recrystallization of esters include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Characterization Techniques:

A combination of spectroscopic techniques is used to confirm the structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons of the steroid backbone and the propionate (B1217596) groups. The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, and specific chemical shifts can confirm the presence of the ester carbonyl groups and the modification of the hydroxyl-bearing carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in

Molecular and Cellular Mechanisms of Action

Estrogen Receptor Dimerization and Nuclear Translocation in Cellular Models

Upon binding of its active metabolite, estriol (B74026), the estrogen receptor undergoes a series of transformations that are essential for its function as a transcription factor. After estriol enters the target cell and is bound by the estrogen receptor in the cytoplasm or nucleus, the ligand-receptor complex undergoes dimerization. This means that two ligand-bound receptor molecules associate with each other to form a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).

This dimerization is a prerequisite for the next critical step: nuclear translocation. The estrogen-receptor complex, now in its dimeric form, moves into the cell nucleus. google.com Once in the nucleus, the dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of a complex of proteins that either activate or repress the transcription of these genes, leading to the characteristic physiological responses to estrogens. The duration of the nuclear retention of the estrogen-receptor complex is a key factor in determining the extent of the biological response. google.com

Homo- and Heterodimerization Dynamics of ERα and ERβ

The activation of estrogen receptors is a critical step that follows ligand binding. Estrogens diffuse into target cells and bind with high affinity to their receptors. dovepress.com This interaction with the ligand-binding domain (LBD) of ERα or ERβ induces a significant conformational change in the receptor. nih.govnih.gov This altered conformation facilitates the dissociation of heat shock proteins and allows the receptor to dimerize. nih.gov

The estrogen receptors can form two types of dimers:

Homodimers : Consisting of two identical receptor subunits (ERα/ERα or ERβ/ERβ).

Heterodimers : Consisting of one of each receptor subtype (ERα/ERβ). nih.gov

The formation of these dimers is a prerequisite for the receptor complex to bind to DNA and regulate gene transcription. nih.gov While ERα and ERβ share similar structural topologies, they often mediate different, and sometimes opposing, biological effects. nih.gov Research indicates that ERα is frequently associated with promoting the transcription of pro-proliferative genes, whereas ERβ often exerts anti-proliferative effects. nih.gov The specific ratio of ERα and ERβ in a given cell, and thus the balance of homo- and heterodimers formed, can significantly influence the cellular response to an estrogenic compound like Estriol tripropionate.

Ligand-Induced Nuclear Localization and Retention of Estrogen Receptors

In its unbound state, the estrogen receptor is sequestered in an inactive complex. dovepress.com The binding of an estrogenic ligand, such as the active metabolite of this compound, triggers a series of events that lead to the receptor's translocation into the cell nucleus. nih.govdrugbank.com While the receptors contain nuclear localization signals, the process of nuclear retention is actively regulated. nih.gov

Ligand binding accelerates both the import and export of the receptor from the nucleus. nih.gov However, a key event for stable nuclear localization is the ligand-induced phosphorylation of the receptor. nih.gov For ERα, phosphorylation at specific residues, such as threonine-311, is mediated by pathways like the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov This phosphorylation event suppresses the nuclear export of the receptor, shifting the equilibrium towards its retention within the nucleus. nih.gov This stable nuclear localization is essential for the receptor to engage with the transcriptional machinery and regulate target gene expression. nih.gov

Genomic Signaling Pathways and Gene Expression Modulation in Research Systems

The primary mechanism of action for estrogens is through the direct regulation of gene transcription, a process known as the genomic signaling pathway. This pathway involves the estrogen receptor-ligand complex binding directly to specific DNA sequences or interacting with other transcription factors. nih.gov

Estrogen Response Element (ERE) Activation and Transcriptional Regulation

Once dimerized and localized in the nucleus, the estrogen receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. drugbank.comnih.gov The binding of the ER dimer to an ERE allows it to function as a ligand-activated enhancer, recruiting coactivator proteins and components of the RNA polymerase II transcription initiation complex to enhance the transcription of the target gene. nih.gov

Studies on estriol, the parent compound of this compound, have demonstrated its efficacy in activating EREs. In human breast cancer cell lines (MCF-7 and T-47D), estriol was shown to activate an ERE at concentrations as low as 10⁻¹⁰ M. nih.gov This demonstrates that even at low levels, the compound can initiate a robust transcriptional response through this classical genomic pathway. nih.gov The interaction can also occur indirectly, where the estrogen receptor does not bind directly to DNA but instead associates with other DNA-bound transcription factors, a mechanism known as "tethering". nih.gov

Modulation of Gene Expression Profiles via Estrogen Receptor Signaling Pathways

The activation of EREs leads to significant changes in the expression profiles of estrogen-responsive genes. These genes are involved in a wide array of cellular processes, including proliferation and differentiation. drugbank.com Research on estriol has provided specific insights into the genes it modulates. At concentrations of 10⁻⁹ M and higher, estriol was found to have a mitogenic (growth-promoting) effect on T-47D and MCF-7 breast cancer cells. nih.gov This effect was underpinned by the activation of specific genes. nih.gov

The table below summarizes the findings on gene expression modulation by estriol in research systems.

| Gene Category | Modulated Genes | Observed Effect | Reference |

| Estrogen-Responsive | Progesterone Receptor (PR) | Increased Expression | nih.gov |

| Proliferation-Associated | Cyclin A2, Cyclin B1, Ki-67, c-myc, b-myb | Increased Expression | nih.gov |

These findings illustrate the molecular mechanisms behind the observed cellular effects, where this compound, through its conversion to estriol, can directly influence the expression of genes that control cell cycle progression and growth. nih.gov

Co-regulator Recruitment and Chromatin Remodeling in Estrogen Receptor Activity

The regulation of gene transcription by the estrogen receptor is not solely dependent on its binding to an ERE. The process is intricately controlled by the recruitment of a host of co-regulator proteins, which include coactivators and corepressors. dovepress.com Following ligand binding and dimerization, the ER undergoes a conformational change that creates a surface for interaction with these co-regulators. dovepress.com

Coactivator proteins, such as the p160 steroid receptor coactivator (SRC) family, are recruited to the ER-ERE complex. dovepress.com These proteins, in turn, recruit other enzymes that modify the local chromatin structure, including histone acetyltransferases (e.g., CBP/p300) and histone methyltransferases (e.g., CARM1, PRMT1). dovepress.com These modifications, along with the action of ATP-dependent chromatin remodeling complexes like SWI/SNF, alter the nucleosome structure, making the DNA more accessible to the transcription machinery. dovepress.complos.org

This process is highly dynamic and cyclical. Research has shown that transcriptional activation involves an ordered and combinatorial assembly of dozens of transcription factors on the gene promoter. nih.gov The process requires both activating and repressive epigenetic processes, with histone deacetylases and nucleosome-remodeling complexes like NuRD also playing key roles in limiting and fine-tuning the transcriptional output. nih.govnih.gov

Non-Genomic Signaling Pathways and Rapid Cellular Responses

In addition to the classical genomic pathway that involves nuclear receptors and gene transcription, estrogens can also elicit rapid cellular responses through non-genomic signaling pathways. nih.govnih.gov These actions are too quick to be explained by gene transcription and protein synthesis and are often initiated by a subpopulation of estrogen receptors located at the cell membrane or in the cytoplasm. nih.govyoutube.com

These membrane-associated receptors, which can include variants of ERα and ERβ as well as the G protein-coupled estrogen receptor (GPER), can be activated by estrogen binding. nih.govyoutube.com This activation can trigger various intracellular signaling cascades, including:

Activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov

Stimulation of the phosphoinositol 3-kinase (PI3K) pathway. nih.gov

Mobilization of intracellular calcium. nih.gov

Production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

These rapid signaling events can lead to the phosphorylation and activation of various proteins and transcription factors, ultimately influencing cellular function and, in some cases, cross-talking with the genomic signaling pathway. nih.govyoutube.com While the genomic pathway is the primary mechanism for estrogen action, these non-genomic pathways contribute to the complexity and breadth of cellular responses to compounds like this compound. nih.gov

Interaction with Membrane-Associated Estrogen Receptors (e.g., GPR30) in In Vitro Models

Recent research has identified that in addition to classical nuclear estrogen receptors (ERα and ERβ), estrogens can also signal through membrane-associated estrogen receptors, such as the G protein-coupled receptor 30 (GPR30), also known as GPER1. nih.govnih.gov In vitro studies using estrogen receptor-negative cell lines have been instrumental in elucidating the direct effects of estrogens on these membrane receptors.

Interestingly, studies on estriol have revealed a distinct interaction with GPR30. In ER-negative SkBr3 breast cancer cells, estriol has been shown to act as a GPR30 antagonist. nih.gov This antagonistic action means that estriol can inhibit the cellular responses that are typically mediated by GPR30 activation. nih.gov For instance, the rapid activation of the ERK signaling pathway, which is a known downstream effect of GPR30 stimulation, was inhibited by estriol in these cells. nih.gov Furthermore, estriol was found to block the upregulation of GPR30 target genes, such as c-fos and connective tissue growth factor (CTGF), and inhibit the proliferative effects observed in these ER-negative cells. nih.gov

This antagonistic effect on GPR30 distinguishes estriol from 17β-estradiol, which can act as an agonist for this receptor. nih.govnih.gov The specific molecular interactions that determine whether an estrogen acts as an agonist or antagonist at GPR30 are a subject of ongoing research.

Table 1: In Vitro Effects of Estriol on GPR30-Mediated Signaling

| Cell Line | Receptor Status | Effect of Estriol on GPR30 | Downstream Consequence |

| SkBr3 | ER-negative | Antagonist | Inhibition of rapid ERK activation, decreased expression of c-fos and CTGF, and inhibition of proliferation. nih.gov |

Activation of Intracellular Signaling Cascades (e.g., MAPK, PI3K)

The activation of intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways, is a crucial aspect of estrogen signaling. nih.gov These pathways are typically initiated by the binding of estrogens to their receptors, including both classical nuclear receptors and membrane-associated receptors.

As mentioned previously, in the context of GPR30, estriol has been shown to inhibit the rapid activation of the MAPK/ERK pathway in ER-negative breast cancer cells. nih.gov This suggests that in certain cellular contexts, estriol, and by extension this compound, may function to downregulate MAPK signaling that is specifically mediated through GPR30.

In more complex systems where classical estrogen receptors are present, the effects of estrogens on MAPK and PI3K pathways can be multifaceted. Estrogen signaling can lead to the activation of the PI3K/AKT pathway, which plays a significant role in cell proliferation and survival. uiowa.edu This can occur through membrane-bound ERα, which, upon activation, can interact with the p85 subunit of PI3K. nih.gov

The MAPK pathway is another key downstream effector of estrogen receptor activation. nih.gov Estrogen can induce the activation of MAPK within minutes, leading to the translocation of activated MAPK to the nucleus, where it can phosphorylate and activate other transcription factors. nih.gov

Cross-Talk with Other Signaling Networks in Cellular Contexts

Activation of GPR30 by estrogens can lead to the transactivation of the EGFR. This occurs through the activation of matrix metalloproteinases, which cleave and release heparin-bound EGF (HB-EGF), allowing it to bind to and activate the EGFR. However, given that estriol can act as a GPR30 antagonist in some models, it may modulate this cross-talk differently than other estrogens.

Furthermore, there is a well-established bidirectional cross-talk between the estrogen receptor and the PI3K/AKT and MAPK pathways. uiowa.edu For example, AKT, a key component of the PI3K pathway, can phosphorylate and activate the estrogen receptor, leading to ligand-independent receptor activity. uiowa.edu Conversely, activated estrogen receptors can modulate the activity of these kinase cascades. nih.gov

The interaction between estrogen signaling and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another important area of cross-talk. nih.gov This interaction can have significant implications for inflammation and cell survival.

Pharmacokinetic and Biotransformation Research Pre Clinical and in Vitro

Ester Hydrolysis and Biotransformation Pathways

The conversion of estriol (B74026) tripropionate to its active form, estriol, is a pivotal step in its mechanism of action. This hydrolysis is mediated by various enzymes and has been the subject of in vitro investigation to understand its efficiency and the factors influencing it.

The enzymatic cleavage of the ester bonds in steroid esters is a fundamental process governing their activity nih.gov. In vitro studies with various steroid esters have demonstrated that the rate of hydrolysis can be influenced by the length of the fatty acid chain attached to the steroid nucleus nih.gov. While specific studies on estriol tripropionate are limited, research on other steroid esters, such as testosterone (B1683101) acetate (B1210297) and oenanthate, has shown that different tissues possess varying capacities for hydrolyzing short-chain versus long-chain esters nih.gov. This suggests that the propionate (B1217596) esters of estriol are likely subject to enzymatic hydrolysis by esterases present in various tissues nih.gov.

The general mechanism of ester hydrolysis involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate, which then collapses to release the alcohol (estriol) and the carboxylic acid (propionic acid) nih.gov. Carboxylesterases, a family of serine hydrolases, are key enzymes in this process nih.govwikipedia.org.

Following the hydrolysis of the propionate esters, the liberated estriol undergoes further metabolism. Studies on the metabolism of endogenous estrogens like estradiol (B170435) and estrone (B1671321) in animal models have identified several hydroxylated and conjugated metabolites nih.govnih.gov. It is anticipated that estriol, once released from this compound, would follow similar metabolic pathways.

In preclinical models, the metabolism of estrogens primarily occurs in the liver mdpi.com. The primary metabolic transformations include hydroxylation at various positions on the steroid ring, followed by conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion nih.gov. For instance, studies in rats have shown that estradiol is metabolized to estrone, estriol, and various catechol estrogens, which are then conjugated nih.gov. Therefore, it is plausible that the metabolites of this compound in preclinical models would include estriol itself, as well as its glucuronide and sulfate conjugates.

Table 1: Potential Metabolites of this compound in Pre-clinical Models

| Parent Compound | Primary Metabolite | Secondary Metabolites (Conjugates) |

| This compound | Estriol | Estriol-3-glucuronide, Estriol-16α-glucuronide, Estriol-17β-glucuronide, Estriol-3-sulfate |

The biotransformation of this compound is dependent on the activity of specific enzymes that can hydrolyze its ester linkages.

Carboxylesterases (CES): These enzymes are widely distributed in the body, with high concentrations in the liver, and are known to hydrolyze a broad range of ester-containing drugs and xenobiotics wikipedia.org. It is highly probable that carboxylesterases play a significant role in the hydrolysis of this compound to estriol nih.govacs.org. Studies on other steroid esters have confirmed the involvement of hepatic carboxylesterases in their metabolism nih.gov.

Hormone-Sensitive Lipase (B570770) (HSL): HSL is a versatile enzyme capable of hydrolyzing various esters, including cholesteryl esters and steroid hormone esters wikipedia.orgnih.gov. Its expression in steroidogenic tissues suggests a role in regulating the local availability of active steroid hormones wikipedia.orgresearchgate.net. The broad substrate specificity of HSL makes it a likely candidate for the hydrolysis of this compound, thereby contributing to the release of active estriol in target tissues nih.govnih.gov.

Lecithin-Cholesterol Acyltransferase (LCAT): While primarily known for its role in cholesterol metabolism, LCAT has also been shown to esterify steroids in plasma. However, its primary function is esterification rather than hydrolysis, so its direct role in the biotransformation of this compound is likely minimal.

The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile. In vitro hepatic systems are commonly used to assess this stability.

Permeabilized hepatocytes offer a valuable tool for studying the intrinsic metabolic capacity of a compound by allowing direct access to intracellular enzymes. While specific data on this compound is not available, studies with other xenobiotics in permeabilized hepatocytes have provided insights into their metabolic fate and degradation kinetics. The rate of disappearance of the parent compound over time in such systems allows for the calculation of its intrinsic clearance.

The degradation of this compound in hepatic systems would involve the sequential hydrolysis of the three propionate esters, followed by the metabolism of the resulting estriol. The kinetics of this degradation would depend on the activity of the relevant esterases and the subsequent metabolic enzymes. The metabolism of propionate itself is also a factor, as it enters hepatic intermediary metabolism nih.govnih.gov.

Table 2: Conceptual Representation of Degradation Kinetics in a Hepatic System

| Time Point | This compound Concentration | Estriol Dipropionate Concentration | Estriol Monopropionate Concentration | Estriol Concentration |

| 0 | High | Low | Low | Low |

| T1 | Decreasing | Increasing then Decreasing | Increasing then Decreasing | Increasing |

| T2 | Low | Low | Low | High (and undergoing further metabolism) |

Tissue Distribution and Accumulation in Pre-clinical Models

The distribution of a drug to various tissues influences its efficacy and potential for off-target effects.

In vitro methods can be employed to predict the tissue distribution of a compound. These methods typically involve equilibrating the compound between a buffer solution and tissue homogenates to determine the tissue-to-buffer partition coefficient.

For a lipophilic compound like this compound, it is expected to have a higher affinity for tissues with high lipid content. Studies on the partitioning of other estrogens, such as estradiol, have shown that they distribute into various tissues, including the liver, fat, and brain nih.gov. The propionate esters of estriol would likely enhance its lipophilicity compared to estriol alone, potentially leading to greater partitioning into adipose tissue. An in vitro study on the binding of estrogens to dietary fiber also highlights the potential for partitioning into different matrices nih.gov. The partitioning behavior of this compound would be a key factor in its preclinical pharmacokinetic profile, influencing its volume of distribution and residence time in different tissues.

Theoretical Considerations of Estriol Esters as Prodrugs

The esterification of steroid hormones, including estriol, is a well-established prodrug strategy designed to modify the pharmacokinetic properties of the parent compound. This approach is particularly aimed at prolonging the therapeutic effect and achieving a more stable release profile.

The fundamental concept behind using steroid esters as prodrugs is to increase the lipophilicity of the parent steroid. nih.gov Esterification, particularly with fatty acids, transforms the more polar steroid molecule into a less water-soluble and more fat-soluble compound. nih.gov When administered via intramuscular or subcutaneous injection in an oily vehicle, these lipophilic esters form a localized depot within the muscle or adipose tissue. nih.gov

From this depot, the ester is slowly released into the systemic circulation. The rate of release is largely dependent on the partitioning of the ester between the oily vehicle and the aqueous environment of the surrounding tissue. Once in circulation, the ester is not biologically active itself as it does not bind effectively to estrogen receptors. nih.govnih.gov Its therapeutic action is dependent on the subsequent in vivo hydrolysis of the ester bond by non-specific esterase enzymes present in the blood, liver, and target tissues. This enzymatic cleavage releases the active parent hormone, in this case, estriol, which can then bind to its receptors and exert its physiological effects.

This two-step process—slow release from the depot followed by enzymatic hydrolysis—results in a sustained elevation of the active hormone in the plasma over an extended period, thereby prolonging its biological activity and reducing the frequency of administration required to maintain therapeutic levels.

The choice of the esterifying fatty acid is a critical determinant of the prodrug's pharmacokinetic profile, specifically its duration of action. Shorter-chain esters, such as propionate, generally have a faster release and shorter half-life compared to longer-chain esters like cypionate or enanthate. The propionate ester increases the lipophilicity of the parent steroid sufficiently to create a depot effect, but it is hydrolyzed by esterases more readily than longer-chain esters.

This principle is well-documented for various steroid hormones. For instance, testosterone propionate has a half-life of approximately 4.5 days, providing a slower release compared to un-esterified testosterone but a faster release than longer-chain testosterone esters. nih.gov This characteristic necessitates more frequent administration to maintain stable blood levels. nih.gov

While direct pharmacokinetic data for this compound is scarce, a study on the closely related estriol 3,17-dipropionate provides valuable insight. Following intramuscular injection, estriol dipropionate demonstrated a significantly prolonged release of estriol compared to the un-esterified hormone. nih.govscite.ai The study reported the average half-life of estriol to be 12.7 hours after the administration of estriol dipropionate, compared to a range of 1.5 to 5.3 hours for an injection of pure estriol. nih.govscite.ai This data quantitatively demonstrates the sustained-release characteristics conferred by propionate esterification.

The tri-esterification of estriol in this compound would be expected to further enhance its lipophilicity compared to the di-propionate, potentially leading to an even more prolonged release profile, though specific experimental data is needed to confirm this. The design of clinical and pre-clinical studies for such compounds, therefore, involves careful consideration of the ester chain length to achieve the desired duration of therapeutic effect.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Estriol |

| Estriol 3,17-dipropionate |

| Estriol 3,17-dihexanoate |

| Testosterone propionate |

| Testosterone |

| Estradiol |

| Estrone |

| Estriol cypionate |

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Detection and Quantification

Chromatographic separation is fundamental to the analysis of Estriol (B74026) tripropionate, often preceded by hydrolysis to its parent compound, estriol, or analyzed directly as the ester. The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective, whether it be quantification or identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of estriol and its esters in various samples, particularly pharmaceutical formulations. Method development for these compounds typically involves reverse-phase chromatography, which separates molecules based on their hydrophobicity.

A robust RP-HPLC method for the analysis of estriol, adaptable for Estriol tripropionate, often utilizes a C18 column. nih.govresearchgate.net The mobile phase is a critical parameter, with mixtures of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution being common. For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 6.4) and acetonitrile has been successfully used for the separation of multiple female hormones, including estriol. nih.govresearchgate.net Another approach employed a water-methanol mobile phase (40:60, v/v) containing 0.1% trifluoroacetic acid (TFA) to achieve good peak shapes and a short run time of approximately 7 minutes, with a retention time for estriol at 3.60 minutes. uregina.ca

Validation of these HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines, ensuring the method is fit for its intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For a typical method, linearity might be established over a concentration range of 10-400 ng/mL. uregina.ca Precision is assessed through intra- and inter-day variability, with relative standard deviation (RSD) values typically below 5%. uregina.ca

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Phenomenex® Gemini C-18 (150 × 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Phosphate Buffer (pH 6.4) and Acetonitrile | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Photodiode Array (PDA) at 225 nm | nih.govresearchgate.net |

| Injection Volume | 10 µL | nih.gov |

| Run Time | < 10 minutes | uregina.ca |

For bioanalytical applications requiring high sensitivity and specificity, such as measuring low concentrations of this compound or its metabolites in biological matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers significant advantages over older methods like radioimmunoassays, which can suffer from a lack of specificity. nih.gov

LC-MS/MS methods for estriol have demonstrated lower limits of quantification (LLOQs) in the low pg/mL to pmol/L range, making them suitable for pharmacokinetic studies. nih.gov For instance, a validated LC-MS/MS method for estrogens, including estriol, in human plasma achieved LLOQs between 2 and 63 pg/mL without derivatization. The use of derivatization with agents like dansyl chloride can also be employed, though modern instrumentation often achieves sufficient sensitivity without this extra step. The selectivity of MS/MS, which monitors specific precursor-to-product ion transitions, minimizes interference from matrix components, ensuring accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the profiling of steroid metabolites. Due to the low volatility of steroids like estriol, derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC analysis. uregina.ca A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. uregina.ca

GC-MS methods have been successfully developed for the determination of estriol in pharmaceutical preparations, demonstrating good linearity over ranges such as 12.5-500 ng/mL. uregina.ca While traditionally used, GC-MS for steroid analysis can require larger sample volumes and more intensive sample preparation compared to LC-MS/MS. slideshare.net In the context of metabolite profiling, GC-MS allows for the simultaneous measurement of a wide array of chemically diverse compounds, providing a comprehensive snapshot of the metabolic landscape. wikipedia.org

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures, resulting in dramatically increased resolution, sensitivity, and speed of analysis compared to conventional HPLC.

A rapid and sensitive UPLC-MS/MS method was developed for the quantification of estriol, demonstrating a linear calibration curve over the range of 1.00–200.0 ng/mL. researchgate.net The enhanced separation efficiency of UPLC allows for shorter run times, increasing sample throughput, which is highly advantageous in research and clinical settings. The coupling of UPLC with MS/MS provides a highly selective and sensitive platform for the analysis of this compound and its related compounds in complex biological matrices. researchgate.netacs.org

| Technique | Primary Application | Key Advantages | Typical Sensitivity |

|---|---|---|---|

| HPLC-UV/PDA | Quantification in pharmaceuticals | Robust, cost-effective, routine analysis | ng/mL range uregina.ca |

| LC-MS/MS | Bioanalysis, trace quantification | High sensitivity and specificity | pg/mL to pmol/L range nih.gov |

| GC-MS | Metabolite profiling | High resolving power for complex mixtures | ng/mL range (requires derivatization) uregina.ca |

| UPLC-MS/MS | High-throughput bioanalysis | Faster analysis, higher resolution and sensitivity | Sub-ng/mL to pg/mL range researchgate.net |

Spectroscopic Characterization and Structural Elucidation in Research

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound, including its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the determination of their stereochemistry. For a molecule like this compound, NMR is used to confirm the identity of the estriol backbone and to verify that the three propionate (B1217596) groups are attached to the correct hydroxyl positions.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. For estriol, characteristic chemical shifts in the ¹³C spectrum can distinguish it from other estrogens like estradiol (B170435) and estrone (B1671321) based on the signals from the carbon atoms bearing hydroxyl groups. uregina.ca

For a detailed stereochemical analysis, advanced two-dimensional (2D) NMR experiments are crucial. nih.gov

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, helping to map out the spin systems within the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire carbon skeleton and confirming the points of esterification.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for stereochemical analysis. It identifies protons that are close to each other in space, regardless of whether they are bonded. wordpress.com This information is critical for determining the relative configuration of substituents and the conformation of the flexible parts of the molecule. nih.gov The intricate and overlapping signals in the ¹H NMR spectra of steroids often necessitate these sophisticated 2D techniques for complete and unambiguous assignment. mdpi.com

By combining data from these NMR experiments, a complete and unambiguous 3D structural model of this compound can be constructed, confirming its identity and stereochemical integrity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. In this compound, the key functional groups include the ester groups, the aromatic ring, and alkane structures. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of these groups. The most prominent is the sharp, intense peak for the carbonyl (C=O) stretch of the ester groups, which typically appears in the 1780-1670 cm⁻¹ range. pressbooks.pub The C-O stretching vibrations of the ester linkages also produce strong bands in the 1300-1000 cm⁻¹ region. researchgate.net

The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, which are observed in the 1600-1400 cm⁻¹ region. libretexts.org Additionally, stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, while the C-H stretches of the saturated alkane portions of the steroid skeleton are found just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. pressbooks.pubvscht.cz

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the chromophore responsible for UV absorption is the phenolic A-ring of the estriol backbone. Estrogenic compounds typically exhibit absorption maxima related to this aromatic system. Studies on similar estrogens show absorption bands in the UV region, which can be used for quantification and analysis. researchgate.net The exact position of these absorption bands can be influenced by the solvent and the specific substitution on the aromatic ring.

Interactive Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1780-1670 | Strong, Sharp |

| Ester (C-O) | Stretch | 1300-1000 | Strong |

| Aromatic (C=C) | Ring Stretch | 1600-1400 | Medium to Weak |

| Aromatic (C-H) | Stretch | 3100-3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, with the chemical formula C27H36O6, HRMS provides an accurate mass measurement that distinguishes it from other compounds with the same nominal mass. nih.gov This high level of mass accuracy is critical for structural elucidation and identification in complex mixtures.

HRMS, often coupled with techniques like liquid chromatography (LC-MS/MS), can also provide structural information through fragmentation analysis. nih.govresearchgate.net By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the identity of the steroid backbone and the nature and position of the propionate ester groups. This capability is crucial for distinguishing between isomers and identifying metabolites or degradation products in various matrices. nih.gov

Interactive Table 2: Molecular Formula and Accurate Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C27H36O6 |

| Molar Mass | 456.579 g·mol−1 |

Bioanalytical Assay Development for Pre-clinical Samples

The development of robust bioanalytical assays is fundamental for quantifying drug concentrations in biological fluids during pre-clinical studies. A validated bioanalytical method ensures that the data generated are reliable and reproducible, which is essential for pharmacokinetic and toxicokinetic evaluations. scispace.comajpsonline.com The process involves optimizing sample preparation, chromatographic separation, and detection, followed by a thorough validation of the method's performance characteristics. scispace.com

Sample Preparation Strategies from Biological Matrices (e.g., Solid Phase Extraction)

The quantitative analysis of this compound from biological matrices such as plasma, serum, or urine requires an efficient sample preparation step to remove interfering endogenous components and concentrate the analyte. nih.gov Solid Phase Extraction (SPE) is a widely used technique for this purpose due to its high recovery and ability to produce clean extracts. nih.govdphen1.com

The SPE process typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. nih.gov For estrogens, reversed-phase sorbents like C18 or polymeric materials such as Oasis HLB are commonly employed. nih.govnih.gov The selection of appropriate conditioning, wash, and elution solvents is critical for achieving optimal analyte recovery and minimizing matrix effects. dphen1.com

Interactive Table 3: Example of a Solid Phase Extraction (SPE) Protocol for Estrogens

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Pass methanol, followed by water through the SPE cartridge. | To activate the sorbent material for analyte retention. |

| Sample Loading | Load the pre-treated biological sample onto the cartridge at a controlled flow rate. | To adsorb the analyte onto the sorbent. |

| Washing | Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water). | To remove hydrophilic interferences while retaining the analyte. |

| Elution | Elute the analyte with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture). | To desorb the analyte from the sorbent for collection. |

Method Validation Parameters: Linearity, Accuracy, Precision, Robustness

Bioanalytical method validation is the process of establishing that a quantitative analytical method is suitable for its intended purpose. ajpsonline.com Key validation parameters, as recommended by regulatory guidelines, include linearity, accuracy, precision, and robustness. nih.gov

Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a defined range. ajpsonline.com

Accuracy refers to the closeness of the measured concentration to the true or nominal concentration. It is often expressed as the percent relative error (%RE). scispace.com

Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). wjarr.com

Robustness is the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. nih.gov

Interactive Table 4: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of determined value to the nominal value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The degree of agreement among individual test results. | Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ). |

| Robustness | The capacity to remain unaffected by small variations in method parameters. | No significant impact on analytical results from varied parameters (e.g., flow rate, pH). |

Stability-Indicating Methods for Degradation Product Analysis

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products, impurities, and matrix components. longdom.org The development of such methods is crucial for assessing the stability of a drug substance. This is achieved by subjecting the drug to forced degradation under various stress conditions to generate potential degradants. longdom.orgsemanticscholar.org

The stress conditions typically include acid and base hydrolysis, oxidation, and exposure to heat and light (photolytic degradation). longdom.orgbepls.com The analytical method, usually HPLC, must then be able to resolve the main drug peak from any peaks corresponding to the degradation products. researchgate.net This demonstrates the specificity of the method and ensures that the reported concentration of the active pharmaceutical ingredient is not falsely elevated by co-eluting degradants. semanticscholar.org

Interactive Table 5: Typical Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M Hydrochloric Acid (HCl) | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M - 1 M Sodium Hydroxide (NaOH) | To assess degradation in alkaline conditions. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | To evaluate susceptibility to oxidative degradation. semanticscholar.org |

| Thermal | Elevated temperature (e.g., 60-90°C) | To test for heat-induced degradation. longdom.org |

| Photolytic | Exposure to UV or fluorescent light | To determine light sensitivity and potential photodegradation. |

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Estriol |

| Methanol |

| Acetonitrile |

| Hydrochloric Acid |

| Sodium Hydroxide |

Theoretical and Future Research Directions in Steroid Chemical Biology

Computational Chemistry and Molecular Modeling

Computational methods offer a powerful lens through to visualize and predict the molecular interactions governing the biological activity of Estriol (B74026) Tripropionate. By simulating these interactions, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, Estriol Tripropionate within the ligand-binding pocket of the estrogen receptor (ER). While specific docking studies on this compound are not extensively documented, the principles of such investigations can be inferred from studies on related estrogens. For instance, in silico analyses of natural estrogens like estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (E3) with the human estrogen receptor (hER) have been performed to predict their binding affinities and interaction patterns. nih.gov Such studies typically reveal key hydrogen bond interactions and hydrophobic contacts that stabilize the ligand-receptor complex.

Future docking simulations should focus on elucidating the precise orientation of the propionate (B1217596) groups and their contribution to the binding affinity. This would provide a structural basis for its biological activity and guide the design of new derivatives.

Key parameters that would be analyzed in such a simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation period.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the receptor upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds that anchor the ligand in the binding pocket.

Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity compared to docking scores alone.

By observing the conformational ensemble of the this compound-ER complex, researchers could predict how the binding of this ligand might influence the receptor's interaction with co-regulator proteins, a critical step in initiating downstream signaling pathways.

The structural and dynamic insights gained from docking and MD simulations can be leveraged for the de novo design and virtual screening of novel estriol derivatives with potentially improved pharmacological profiles. De novo design algorithms could be used to generate novel molecular structures that are predicted to have high affinity and selectivity for the estrogen receptor.

Virtual screening involves the computational testing of large libraries of compounds to identify those with a high probability of binding to the target receptor. A virtual library of novel estriol derivatives could be created by modifying the propionate groups or other parts of the estriol scaffold. These virtual compounds would then be docked into the estrogen receptor's binding site, and their predicted binding affinities would be used to prioritize candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new drug candidates by reducing the number of compounds that need to be synthesized and tested in the laboratory.

Advanced Investigative Techniques

To complement computational predictions, advanced experimental techniques are crucial for validating and further exploring the dynamics of this compound's interaction with the estrogen receptor in biologically relevant systems.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying protein-protein interactions and conformational changes in living cells. bmbreports.org These methods could be adapted to investigate the effects of this compound on estrogen receptor dynamics.

For instance, a FRET-based assay could be designed where the estrogen receptor is tagged with a donor fluorophore and a co-activator protein is tagged with an acceptor fluorophore. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that promotes the recruitment of the co-activator, bringing the two fluorophores into close proximity and resulting in a FRET signal. nih.govresearchgate.net This would allow for real-time monitoring of this compound-induced receptor activation.

Similarly, BRET assays, which use a luciferase enzyme as the donor and a fluorescent protein as the acceptor, can be employed to study estrogen receptor dimerization upon ligand binding. nih.govdphen1.comresearchgate.netnih.govmdpi.com By tagging two estrogen receptor monomers with the BRET pair, the binding of this compound could be shown to induce dimerization, leading to a BRET signal. These techniques offer high sensitivity and the ability to perform measurements in a cellular context, providing valuable information on the biological consequences of ligand binding.

The development of radiolabeled analogs of this compound would enable its use as a probe for in vitro binding assays and for in vivo imaging of estrogen receptor distribution using techniques like Positron Emission Tomography (PET). The synthesis of radiolabeled compounds involves replacing one of the atoms in the molecule with a radioactive isotope, such as Carbon-11 or Fluorine-18. moravek.com

High-Throughput Screening Assays for Ligand-Receptor Interactions

High-throughput screening (HTS) has become an indispensable tool in steroid chemical biology for rapidly assessing the interaction of numerous compounds with various receptors. For a compound like this compound, which is a prodrug of the natural estrogen estriol, HTS assays are crucial for determining its potential biological activity and understanding its receptor interaction profile. These assays are typically designed to measure the binding of a ligand to its receptor or the subsequent functional response, such as the activation or inhibition of gene transcription.

A common approach for screening compounds that may interact with steroid receptors involves cell-based reporter assays. In these assays, cells are engineered to express a specific nuclear receptor, such as the estrogen receptor (ER), along with a reporter gene (e.g., luciferase) that is under the control of a hormone-responsive element. When a ligand binds to the receptor, it triggers a conformational change, leading to the transcription of the reporter gene and a measurable signal. This method allows for the rapid screening of large compound libraries to identify potential agonists or antagonists.

Quantitative high-throughput screening (qHTS) further refines this process by testing compounds at multiple concentrations, providing dose-response curves that reveal the potency and efficacy of the interaction. For instance, a qHTS campaign could be employed to assess the ability of this compound, and its active metabolite estriol, to displace a fluorescently labeled ligand from the estrogen receptor, thereby quantifying its binding affinity. Such screens have been successfully used to identify modulators of various nuclear receptors, including the thyroid hormone receptor's interaction with steroid receptor coactivators. nih.govumn.edu

Another valuable HTS methodology in the context of steroid hormones is the use of fluorescence polarization assays. This technique measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger receptor molecule. Unlabeled ligands, such as estriol derived from this compound, can compete with the fluorescent ligand for binding to the receptor, resulting in a decrease in fluorescence polarization. This assay format is particularly useful for identifying compounds that disrupt protein-protein interactions, such as the binding of coactivator proteins to steroid receptors.

The following table provides an overview of common HTS platforms applicable to the study of this compound's interaction with its primary targets.

| Assay Type | Principle | Application to this compound | Key Parameters Measured |

| Cell-Based Reporter Assay | Measurement of reporter gene expression following ligand-induced receptor activation. | Determining the estrogenic activity of estriol (the active metabolite). | EC50 (potency), Efficacy |

| Quantitative HTS (qHTS) | Dose-response screening of large compound libraries. | Characterizing the potency and efficacy of estriol at various concentrations. | IC50/EC50, Hill Slope |

| Fluorescence Polarization | Detection of changes in the polarization of fluorescent light upon ligand binding. | Quantifying the binding affinity of estriol to the estrogen receptor. | Binding Affinity (Kd), IC50 |

| Competition Binding Assay | Measurement of the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand. | Assessing the competitive binding of estriol to the estrogen receptor. | Ki (inhibition constant) |

Exploration of Unconventional Estrogen Receptor Interactions

While the primary mechanism of action for estrogens is through the classical nuclear estrogen receptors, ERα and ERβ, there is growing interest in their interactions with other, less conventional receptor systems. As this compound is hydrolyzed to estriol, understanding the full spectrum of estriol's receptor interactions is key to elucidating its complete biological profile.

Further Characterization of Interaction with Non-Classical Estrogen Receptors

In addition to the classical nuclear ERs, estrogens can elicit rapid, non-genomic effects through membrane-associated estrogen receptors. The most well-characterized of these is the G protein-coupled estrogen receptor (GPER) , also known as GPR30.

Interestingly, while estradiol and estrone act as agonists at GPER, estriol has been shown to act as a GPER antagonist in estrogen receptor-negative breast cancer cells. researchgate.netfrontiersin.org This antagonistic activity could have significant biological implications, potentially counteracting some of the proliferative signals mediated by GPER activation. Further characterization of the interaction between estriol and GPER is warranted. This could involve detailed binding studies to determine the affinity and kinetics of this interaction, as well as functional assays in various cell types to understand the physiological consequences of GPER antagonism by estriol.

The table below summarizes the known and potential interactions of estriol with the non-classical estrogen receptor GPER.

| Non-Classical Receptor | Estriol's Role | Evidence | Potential Research Directions |

| GPER (GPR30) | Antagonist | Inhibition of GPER-mediated signaling pathways in breast cancer cells. researchgate.net | Detailed binding kinetics, Functional assays in other tissues (e.g., neuronal, cardiovascular), In vivo studies to assess the physiological relevance of GPER antagonism. |

Advanced Metabolomics Approaches for Comprehensive Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful approach to comprehensively profile the biotransformation of compounds like this compound. As a prodrug, this compound is expected to be rapidly hydrolyzed to estriol, which then undergoes further metabolism. Advanced metabolomics techniques can identify and quantify the full spectrum of these metabolic products.

Untargeted Metabolomics for Discovery of Novel Biotransformation Products

Untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample without a predefined list of targets. This approach is particularly useful for discovering novel or unexpected biotransformation products of this compound. By comparing the metabolic profiles of biological samples (e.g., plasma, urine, or cell culture media) before and after administration of the compound, new metabolites can be identified.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a primary analytical platform for untargeted metabolomics. frontiersin.orgmdpi.com This technique allows for the separation and detection of a wide range of metabolites with high mass accuracy, facilitating their identification. An untargeted metabolomics study of this compound could reveal previously uncharacterized metabolic pathways, such as minor oxidative metabolites or novel conjugates.

For example, an untargeted analysis of HepG2 cells exposed to 17β-estradiol revealed broad modulations of the metabolome, highlighting the power of this approach to uncover the systemic effects of estrogens. frontiersin.org A similar approach with estriol could provide a comprehensive view of its metabolic fate.

| Metabolomics Approach | Objective | Analytical Platform | Potential Discoveries for this compound |

| Untargeted Metabolomics | Discovery of novel metabolites and metabolic pathways. | LC-HRMS (e.g., Orbitrap, Q-TOF) | Novel hydroxylated or methylated derivatives of estriol, Unidentified conjugates, Downstream metabolic pathway alterations. |

Targeted Metabolomics for Quantitative Analysis of Metabolic Pathways

Targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites. This approach is ideal for studying the primary metabolic pathways of estriol, which are known to be glucuronidation and sulfation. researchgate.netclinpgx.org Estriol is metabolized to various glucuronide and sulfate (B86663) conjugates, which are then excreted.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted metabolomics due to its high sensitivity and specificity. acs.orgnih.govnih.govrsc.org By using stable isotope-labeled internal standards, LC-MS/MS can provide precise and accurate quantification of estriol and its major conjugates, such as estriol-3-sulfate, estriol-16α-glucuronide, and estriol-3-glucuronide, in various biological matrices. nih.gov

A targeted metabolomics study could be designed to quantify the levels of these key metabolites over time after administration of this compound. This would provide valuable pharmacokinetic data on the rate of hydrolysis of the parent compound and the formation and elimination of its major metabolites.

The following table details the primary known metabolites of estriol that would be the focus of a targeted metabolomics study.

| Metabolite | Metabolic Pathway | Analytical Method | Biological Significance |

| Estriol-3-sulfate | Sulfation | LC-MS/MS | A major circulating and urinary metabolite. |

| Estriol-16α-glucuronide | Glucuronidation | LC-MS/MS | A major urinary metabolite. |

| Estriol-3-glucuronide | Glucuronidation | LC-MS/MS | A significant urinary metabolite. |

| Estriol-3-sulfate-16α-glucuronide | Sulfation and Glucuronidation | LC-MS/MS | A diconjugated metabolite found in urine. |

Integration of Metabolomics with Transcriptomics and Proteomics in Systems Biology Research

The field of systems biology seeks to understand complex biological systems by studying the interactions between their various components. In steroid chemical biology, a comprehensive understanding of a steroid's impact requires looking beyond its direct interaction with a receptor. The integration of multiple "omics" disciplines—transcriptomics, proteomics, and metabolomics—provides a powerful approach to elucidate the complete mechanism of action and downstream effects of steroid hormones and their synthetic analogs. mdpi.comnih.gov

Transcriptomics analyzes the full range of messenger RNA (mRNA) molecules, or the transcriptome, to reveal which genes are being actively expressed in a cell at a given time. Proteomics identifies and quantifies the entire complement of proteins, providing a snapshot of the functional molecules at work. Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov Integrating these three layers offers a holistic view of cellular function from gene to protein to metabolic outcome. nih.govmdpi.com

In the context of a compound like this compound, a synthetic prodrug of the natural estrogen estriol, a multi-omics approach could provide profound insights. wikipedia.orgiiab.me After administration, this compound is biotransformed into its active form, estriol. Estriol then interacts with estrogen receptors, initiating a cascade of cellular events.

A potential research application integrating these methodologies could involve:

Transcriptomics: Researchers could analyze cells or tissues before and after exposure to estriol (derived from this compound) to identify which genes are up- or down-regulated. This reveals the genetic pathways activated by the steroid.

Proteomics: Following the transcriptomic analysis, proteomics could be used to confirm whether the changes in gene expression translate into changes in protein levels, identifying the key enzymes and structural proteins involved in the cellular response.

Metabolomics: Finally, metabolomics would measure the changes in metabolite concentrations, such as amino acids, lipids, and nucleotides, to determine the ultimate biochemical outcome of the genetic and protein-level changes. nih.gov

By combining these datasets, researchers can construct detailed models of the steroid's influence, mapping the entire pathway from receptor binding to metabolic change. nih.govmaastrichtuniversity.nl This integrated approach is crucial for understanding the nuanced effects of steroid hormones and for the future development of more specific and effective therapeutic agents.

Conceptual Advancements in Steroid Prodrug Design

Prodrug design is a fundamental strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds. ijpcbs.com Prodrugs are inactive chemical derivatives of a drug molecule that require a chemical or enzymatic transformation within the body to release the active parent drug. geniusjournals.orgresearchgate.net This approach is widely used to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties. ebrary.net

This compound is a classic example of a carrier-linked prodrug. wikipedia.orgnih.gov In this design, the active drug, estriol, is covalently linked to three propionate moieties (the carriers). These ester linkages render the molecule inactive until they are cleaved in vivo. The primary goals for designing a steroid prodrug like this compound often involve modifying its lipophilicity to control its absorption, distribution, and duration of action.

| Property | Parent Compound (Estriol) | Prodrug (this compound) | Rationale for Modification |

| Polarity | More Polar | Less Polar / More Lipophilic | Increased lipophilicity can enhance absorption and allow for formulation in oil-based vehicles for depot injection, prolonging the release and duration of action. nih.govresearchgate.net |

| Activity | Active Estrogen | Inactive until metabolized | Prevents pharmacological activity until the promoieties are cleaved, allowing for controlled release. ebrary.net |

| Metabolism | Subject to first-pass metabolism | Biotransformation releases the active drug over time | The prodrug form protects the active drug from rapid initial metabolism and helps maintain more stable plasma concentrations. ijpcbs.com |

The chemical properties of this compound reflect its design as a more lipophilic derivative of estriol.

| Property | Value |

| Molecular Formula | C27H36O6 wikipedia.orgnih.govchemspider.com |

| Molecular Weight | 456.6 g/mol wikipedia.orgnih.gov |

| IUPAC Name | [(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate wikipedia.orgnih.gov |

Rational Design of Esters for Tuned Release Kinetics

The rational design of ester prodrugs is a sophisticated strategy to control the rate at which an active drug is released in the body, thereby "tuning" its pharmacokinetic profile. nih.gov The central principle involves modifying the ester promoiety to influence its susceptibility to enzymatic hydrolysis by esterases, which are ubiquitous in the body. nih.gov

In the case of this compound, the estriol molecule is esterified at its three hydroxyl groups with propionic acid. The choice of the propionate ester is critical for determining the drug's release kinetics. The rate of hydrolysis of the ester bond is influenced by factors such as the steric bulk and electronic properties of the acyl group. Generally, smaller, less sterically hindered esters (like acetates) are hydrolyzed more rapidly, while larger, bulkier esters (like valerates or benzoates) are cleaved more slowly.

The propionate groups in this compound provide a moderate level of steric hindrance, leading to a slower rate of hydrolysis compared to a hypothetical triacetate version, but faster than a bulkier ester. This results in a sustained release of the active estriol over time. By selecting a specific ester, chemists can fine-tune the duration of action. This principle allows for the creation of a family of prodrugs from a single parent molecule, each with a distinct release profile.

Conceptual Comparison of Ester Prodrugs for Release Kinetics (This table is illustrative of the design concept)

| Ester Promolety | Relative Steric Hindrance | Predicted Rate of Hydrolysis | Expected Duration of Action |

| Acetate (B1210297) | Low | Fast | Short |

| Propionate | Moderate | Moderate | Intermediate |

| Butyrate | Moderate-High | Slow | Long |

| Pivalate | Very High | Very Slow | Very Long |

This rational design approach allows for the optimization of a drug's therapeutic window, maintaining its concentration within an effective range for a longer period and potentially reducing the frequency of administration. nih.govresearchgate.net

Strategies for Modulating Tissue-Specific Biotransformation